molecular formula C19H21F3N2O B5368483 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine

1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine

Cat. No. B5368483
M. Wt: 350.4 g/mol
InChI Key: NGYAXUBANIXBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPP or Trifluoroethylpyrrolidine. It is a piperidine-based compound that contains a pyrrolidinone and a trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine is not fully understood. However, it has been found to interact with various biological targets, including enzymes, receptors, and ion channels. It has been found to modulate the activity of certain enzymes involved in the regulation of neurotransmitters, such as acetylcholine and dopamine. It has also been found to interact with certain receptors, such as the nicotinic acetylcholine receptor and the sigma-1 receptor. These interactions may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. It has also been found to have anti-inflammatory properties by inhibiting the production of certain cytokines. In addition, this compound has been found to have anti-cancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine in lab experiments include its high yield synthesis method and its potential therapeutic applications. However, the limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine. One direction is the further study of its potential therapeutic applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its interactions with other biological targets and its potential applications in other fields, such as anti-inflammatory and anti-cancer therapy. Additionally, the synthesis of new compounds based on this compound may lead to the discovery of new compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine can be achieved through various methods. One of the most common methods is the condensation of pyrrolidinone and trifluoroethylamine followed by the reaction with benzaldehyde. Another method involves the reaction of pyrrolidinone with trifluoroacetic anhydride followed by the reaction with 2-(trifluoromethyl)phenylacetic acid. These methods produce high yields of the compound and are commonly used in scientific research.

Scientific Research Applications

1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine has been extensively studied for its potential applications in various fields. It has been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a building block in the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

1H-pyrrol-2-yl-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c20-19(21,22)16-7-2-1-6-15(16)10-9-14-5-4-12-24(13-14)18(25)17-8-3-11-23-17/h1-3,6-8,11,14,23H,4-5,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYAXUBANIXBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CN2)CCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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